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molecular formula C6H6ClNO B183048 3-Amino-2-chlorophenol CAS No. 56962-01-7

3-Amino-2-chlorophenol

Cat. No. B183048
M. Wt: 143.57 g/mol
InChI Key: CFWIOOCJVYJEID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09314023B2

Procedure details

At 0° C., to a mixture of 3-amino-2-chlorophenol 100 g and concentrated hydrochloric acid 250 ml was added slowly aqueous solution 300 ml containing sodium nitrite 67.0 g and followed by addition of water 400 ml. The resulting mixture was stirred for two hours and thereto was added slowly anhydrous tin(II) chloride 292 g and concentrated hydrochloric acid 250 ml and the resulting mixture was stirred for one hour. At room temperature, the resulting mixture was stirred for additional twelve hours, and then the reaction mixture was filtered and was washed with aqueous 10% hydrochloric acid and hexane to give 2-chloro-4-hydrazinophenol hydrochloride salt 105 g.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
67 g
Type
reactant
Reaction Step Three
Quantity
292 g
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
reactant
Reaction Step Four
Name
Quantity
400 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([Cl:9])=[C:4](O)[CH:5]=[CH:6][CH:7]=1.[ClH:10].[N:11]([O-])=O.[Na+].[Sn](Cl)Cl.[OH2:18]>>[ClH:9].[Cl:10][C:4]1[CH:3]=[C:2]([NH:1][NH2:11])[CH:7]=[CH:6][C:5]=1[OH:18] |f:2.3,6.7|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
NC=1C(=C(C=CC1)O)Cl
Name
Quantity
250 mL
Type
reactant
Smiles
Cl
Step Two
Name
solution
Quantity
300 mL
Type
reactant
Smiles
Step Three
Name
Quantity
67 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Four
Name
Quantity
292 g
Type
reactant
Smiles
[Sn](Cl)Cl
Name
Quantity
250 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
400 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting mixture was stirred for one hour
Duration
1 h
STIRRING
Type
STIRRING
Details
At room temperature, the resulting mixture was stirred for additional twelve hours
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
WASH
Type
WASH
Details
was washed with aqueous 10% hydrochloric acid and hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Cl.ClC1=C(C=CC(=C1)NN)O
Measurements
Type Value Analysis
AMOUNT: MASS 105 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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